

Application Notes and Protocols for K145

Antitumor Studies

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Compound of Interest

Compound Name: K145
Cat. No.: B15609897

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Introduction

K145 is a selective, orally active small molecule inhibitor of Sphingosine Kinase 2 (SPHK2), a critical enzyme in the sphingolipid signaling pathway.[1] SPHK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid implicated in numerous cellular processes, including cell proliferation, survival, and migration. In many cancers, the SPHK2/S1P signaling axis is dysregulated, contributing to tumor progression and therapeutic resistance. **K145** exerts its antitumor effects by inhibiting SPHK2, thereby modulating downstream signaling pathways, such as the ERK and Akt pathways, leading to the induction of apoptosis and suppression of tumor growth.[1][2] These application notes provide a comprehensive guide for the experimental design of antitumor studies using **K145**, from initial in vitro screening to in vivo efficacy evaluation.

Data Presentation

Table 1: In Vitro Efficacy of K145 on U937 Human Leukemia Cells

Parameter	K145 Concentration	Result
Cell Viability	0-10 μ M (72h)	Concentration-dependent decrease
IC50	4.3 μ M	-
Apoptosis	10 μ M (24h)	Significant induction of apoptosis
p-ERK Levels	4-8 μ M (3h)	Decreased phosphorylation
p-Akt Levels	4-8 μ M (3h)	Decreased phosphorylation

Table 2: In Vivo Efficacy of K145 in a U937 Xenograft Model

Treatment Group	Dose & Route	Treatment Duration	Tumor Growth Inhibition	Notes
Vehicle Control	-	15 Days	-	-
K145	50 mg/kg, Oral Gavage	15 Days, Daily	Significant	No apparent toxicity observed. [1]
K145	15 mg/kg, i.p. injection	17 Days, Daily	Significant	-

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of **K145** on cancer cells.

- Materials:
 - Cancer cell line of interest (e.g., U937, DU145)

- Complete cell culture medium
- **K145** (dissolved in DMSO to create a stock solution)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Plate reader
- Protocol:
 - Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
 - Prepare serial dilutions of **K145** in a complete culture medium. It is recommended to test a concentration range of 0.1 to 100 μM . Include a vehicle control (DMSO) at the same final concentration as the highest **K145** treatment.
 - Remove the medium from the wells and add 100 μL of the **K145** dilutions or vehicle control.
 - Incubate for 24, 48, or 72 hours.
 - Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a plate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by **K145**.

- Materials:
 - Cancer cell line
 - **K145**
 - Annexin V-FITC Apoptosis Detection Kit
 - Flow cytometer
- Protocol:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Treat cells with the desired concentrations of **K145** (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
 - Harvest the cells by trypsinization and wash with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour.

3. Western Blot Analysis of p-ERK and p-Akt

This protocol is for assessing the effect of **K145** on key signaling proteins.

- Materials:
 - Cancer cell line
 - **K145**

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (p-ERK, total ERK, p-Akt, total Akt, GAPDH or β -actin)
- HRP-conjugated secondary antibody
- ECL substrate
- Protocol:
 - Seed cells in 6-well plates and treat with **K145** at various concentrations and time points.
 - Wash cells with ice-cold PBS and lyse with lysis buffer.
 - Determine protein concentration using the BCA assay.
 - Denature protein samples and load equal amounts onto an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane and detect the signal using an ECL substrate and an imaging system.

- Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vivo Xenograft Study

1. U937 Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of **K145**.

- Materials:
 - Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
 - U937 cells
 - Matrigel (optional)
 - **K145**
 - Vehicle for oral gavage (e.g., 10% DMSO + 90% (20% SBE- β -CD in Saline))[1]
 - Calipers
- Protocol:
 - Subcutaneously inject 5×10^6 U937 cells (in 100 μ L of PBS, optionally mixed with Matrigel) into the flank of each mouse.
 - Monitor tumor growth regularly using calipers.
 - When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
 - Prepare **K145** in the vehicle at the desired concentration (e.g., 50 mg/kg).
 - Administer **K145** or vehicle to the respective groups daily via oral gavage.

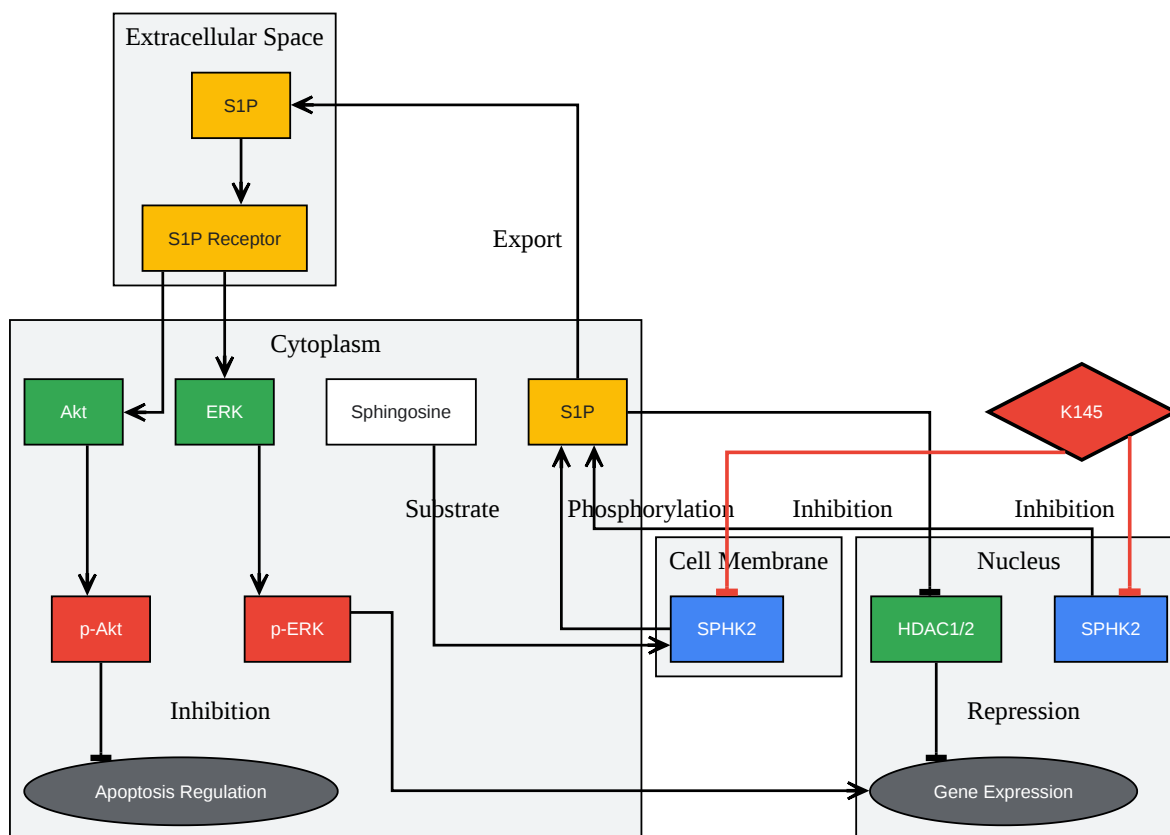
- Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Continue treatment for the specified duration (e.g., 15-17 days).
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
- Monitor animals for any signs of toxicity throughout the study.

Important Consideration: Monitoring S1P Levels

A recent study has shown that **K145**, despite being an SPHK2 inhibitor, can paradoxically lead to an increase in cellular sphingosine-1-phosphate (S1P) levels in some cell lines. This off-target effect should be considered and, if possible, investigated.

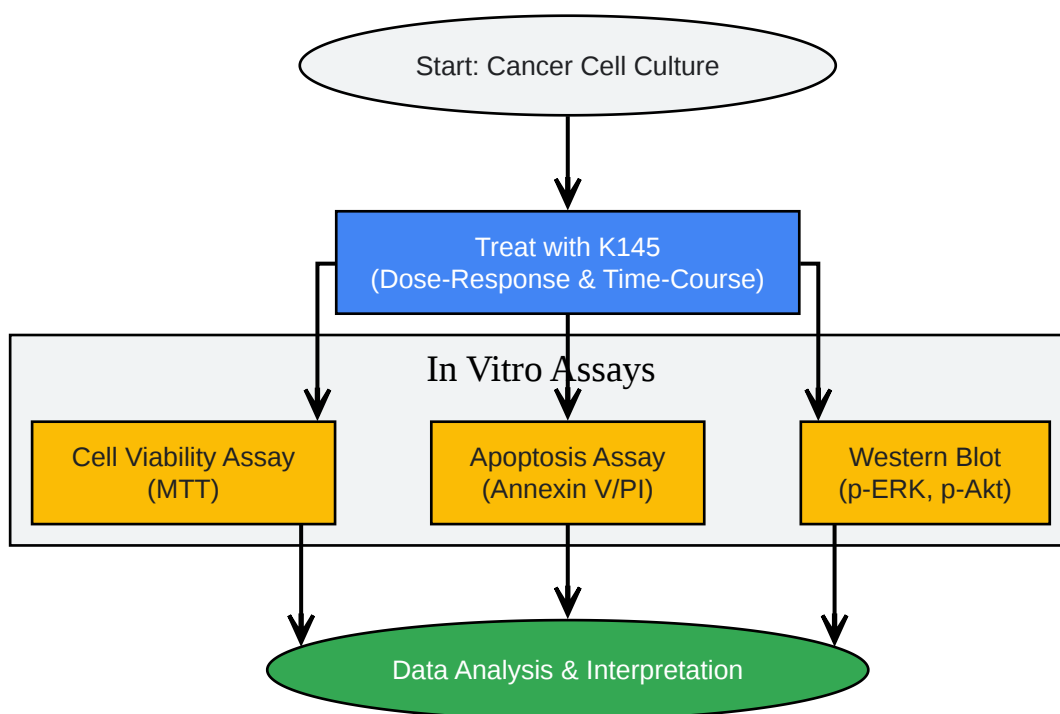
- Suggested Experiment:
 - Treat cancer cells with **K145** as described in the in vitro protocols.
 - Extract lipids from the cells.
 - Analyze S1P levels using liquid chromatography-mass spectrometry (LC-MS/MS).

Mandatory Visualization



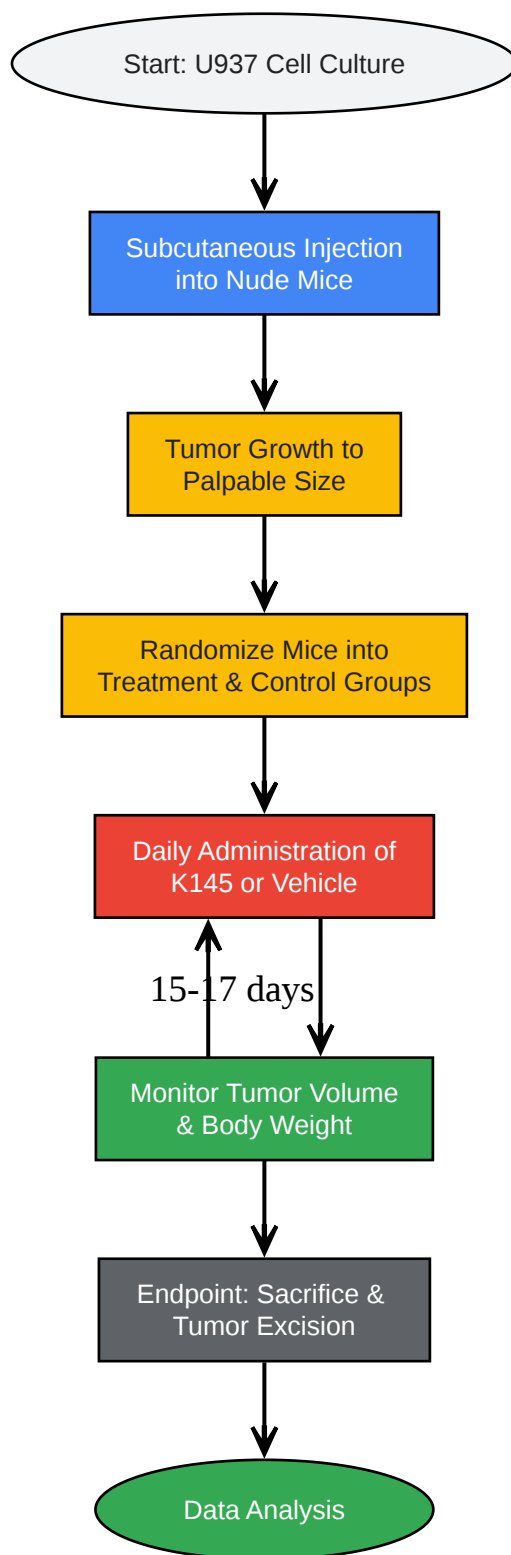
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Caption: SPHK2 signaling pathway and the inhibitory action of **K145**.



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Caption: Experimental workflow for in vitro evaluation of **K145**.



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Caption: Experimental workflow for in vivo evaluation of **K145**.

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References

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- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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